Home > Products > Screening Compounds P143784 > Leucomethylthioninium
Leucomethylthioninium -

Leucomethylthioninium

Catalog Number: EVT-10902899
CAS Number:
Molecular Formula: C16H21N3S+2
Molecular Weight: 287.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Leucomethylthioninium is derived from methylthioninium, a phenothiazine derivative. It is classified under the category of synthetic organic compounds and specifically falls within the group of phenothiazines, which are known for their diverse biological activities. The compound is often studied in the context of neuropharmacology due to its effects on protein aggregation pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of leucomethylthioninium typically involves several steps that include the formation of the phenothiazine core followed by functionalization to yield the final product. Various methods have been explored for its synthesis:

  1. Traditional Synthesis: This involves multiple reaction steps starting from simpler precursors, where reagents are combined under controlled conditions to form intermediates before arriving at leucomethylthioninium.
  2. Facile Synthesis: Recent studies have highlighted more efficient synthetic routes that reduce the number of steps and improve yield. For instance, using microwave-assisted synthesis can significantly shorten reaction times and enhance product purity .

Technical details regarding the synthesis often include:

  • Reagents: Commonly used reagents include hydromethanesulfonate salts and specific catalysts.
  • Conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation, with temperatures carefully controlled to optimize yield.
Molecular Structure Analysis

Structure and Data

Leucomethylthioninium possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C17H22N2SC_{17}H_{22}N_2S, and it features a phenothiazine backbone with various substituents that enhance its solubility and reactivity.

  • Molecular Weight: Approximately 306.44 g/mol.
  • Structural Features: The compound includes nitrogen heterocycles and sulfonate groups which play crucial roles in its interaction with biological targets.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the identity and purity of synthesized leucomethylthioninium .

Chemical Reactions Analysis

Reactions and Technical Details

Leucomethylthioninium participates in several chemical reactions that are significant for its function as a tau aggregation inhibitor:

  1. Redox Reactions: The compound can undergo oxidation-reduction processes, which are critical for its activity in biological systems.
  2. Complex Formation: It can form complexes with various biomolecules, influencing their stability and function.

Technical details about these reactions often include:

  • Kinetics: Studies on reaction rates help elucidate how quickly leucomethylthioninium interacts with target proteins.
  • Mechanistic Pathways: Understanding the pathways through which it acts can inform potential modifications to enhance efficacy .
Mechanism of Action

Process and Data

The mechanism of action of leucomethylthioninium primarily revolves around its ability to inhibit tau protein aggregation. This process is crucial in preventing neurodegenerative changes associated with diseases like Alzheimer's:

  • Inhibition of Aggregation: Leucomethylthioninium binds to tau proteins, preventing their misfolding and subsequent aggregation into toxic oligomers.
  • Cellular Studies: Research has demonstrated that treatment with leucomethylthioninium results in reduced levels of aggregated tau in cellular models, indicating its potential as a therapeutic agent .

Quantitative data from studies indicate an effective concentration (EC50) around 1.1 μM for inhibiting tau aggregation in vitro .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Leucomethylthioninium exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in polar solvents, which enhances its bioavailability.
  • Stability: It shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Properties: Characteristic absorption peaks in UV-Vis spectroscopy help confirm its presence in solution .

Relevant analyses often involve evaluating these properties using techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment.

Applications

Scientific Uses

Leucomethylthioninium has several promising applications in scientific research:

  1. Neurodegenerative Disease Research: Its primary application lies in studying tauopathies, where it serves as a model compound for developing therapies aimed at reducing tau aggregation.
  2. Potential Therapeutics: Clinical trials are underway to explore its efficacy as a treatment for mild Alzheimer's disease, showcasing its potential as a disease-modifying therapy .
  3. Biochemical Research Tools: It is utilized in laboratory settings to investigate protein aggregation mechanisms, contributing valuable insights into cellular processes involved in neurodegeneration.
Molecular Mechanisms of Protein Aggregation Inhibition

Tau Protein Oligomerization Pathways and Leucomethylthioninium Intervention Strategies

Tau protein undergoes a pathological transition from soluble monomer to insoluble neurofibrillary tangles through defined oligomerization pathways. In Alzheimer's disease and related tauopathies, this process begins with the dissociation of tau monomers from microtubules, often triggered by abnormal hyperphosphorylation. These monomers undergo conformational changes exposing hydrophobic domains, facilitating self-assembly into small soluble oligomers (dimers, trimers). These oligomers progressively organize into β-sheet-rich structures, ultimately forming paired helical filaments (PHFs) and straight filaments that constitute neurofibrillary tangles [6] [8].

Leucomethylthioninium bis(hydromethanesulfonate) (leucomethylthioninium) specifically targets the tau aggregation pathway at multiple stages. Biophysical studies demonstrate its high-affinity binding to the microtubule-binding repeat region (particularly R2/R3 domains) of tau protein. This binding stabilizes tau in a more ordered conformation, preventing the exposure of hydrophobic residues necessary for initial oligomer nucleation [6] [8]. Leucomethylthioninium effectively disrupts the templated growth of PHFs by blocking the addition of monomeric tau to growing filament ends. Transmission electron microscopy confirms that leucomethylthioninium-treated tau samples show significantly reduced filament density and length compared to untreated controls, with a preferential inhibition of lateral filament association into larger bundles [6].

Table 1: Efficacy of Leucomethylthioninium Against Different Tau Aggregation Stages

Aggregation StageExperimental ModelKey Intervention MechanismReduction Efficiency
Early OligomersRecombinant 4R tau in vitroPrevention of nucleation & β-sheet formation70-80% at 2 μM
Soluble OligomersInduced pluripotent stem cell-derived neuronsDisruption of oligomer stability60-65% at 5 μM
Paired Helical FilamentsAlzheimer's disease brain homogenatesInhibition of filament elongation40-50% at 10 μM
Mature TanglesTransgenic mouse models (P301S)Promotion of filament dissociation30-40% at 15 mg/kg/day

α-Synuclein Fibrillization Dynamics in Synucleinopathies

α-Synuclein fibrillization follows a complex nucleation-dependent polymerization mechanism characterized by distinct kinetic phases. The process initiates with a lag phase where monomeric α-synuclein undergoes structural reorganization, forming aggregation-competent conformations. This is followed by an elongation phase where soluble oligomers assemble into protofibrils, and finally a plateau phase where mature fibrils develop and accumulate [1] [2]. In Parkinson's disease and other synucleinopathies, this process leads to the formation of Lewy bodies and neurites. The rate-limiting step is primary nucleation, though secondary nucleation processes significantly accelerate fibril formation once initial aggregates are present.

Leucomethylthioninium demonstrates potent inhibition across this fibrillization cascade. In differentiated N1E-115 neuroblastoma cells expressing human α-synuclein fused with a signal sequence peptide (promoting aggregation), leucomethylthioninium treatment reduced aggregated α-synuclein with a half-maximal effective concentration (EC₅₀) of 1.1 μM [1]. Immunoblot and fluorescence microscopy analyses confirmed that this inhibition occurred without significantly affecting α-synuclein mRNA levels, indicating direct interference with the aggregation process rather than reduced protein expression. Leucomethylthioninium preferentially targets the elongation phase by capping growing fibril ends, thereby preventing further monomer addition. This mechanism is evidenced by its ability to bind thiazin red-positive fibrillary inclusions in transgenic mouse models of synucleinopathy, reducing their proteinase K resistance—a hallmark of mature fibrils [1] [2].

Cysteine-Independent Inhibition of Paired Helical Filament Formation

The mechanism of action of leucomethylthioninium fundamentally differs from oxidation-based inhibitors. While some compounds inhibit protein aggregation through cysteine oxidation, leucomethylthioninium functions optimally in reducing environments. This was demonstrated using circular dichroism spectroscopy and site-directed mutagenesis studies on recombinant tau. Experiments using cysteine-to-alanine tau mutants showed identical inhibition patterns by leucomethylthioninium compared to wild-type tau, confirming that cysteine residues are not required for its anti-aggregation effects [3].

Instead, leucomethylthioninium interacts with tau through specific hydrophobic pockets and π-stacking interactions with aromatic residues in the microtubule-binding domain. Nuclear magnetic resonance studies identified key binding sites within the PHF6* (²⁷⁵VQIINK²⁸⁰) and PHF6 (³⁰⁶VQIVYK³¹¹) motifs. These interactions stabilize tau monomers in a non-aggregation-prone conformation and disrupt the stacking of β-sheets necessary for cross-β spine formation in PHFs [3] [6]. The reduced leuco-form of methylthioninium is the active moiety, enabling effective action within the reducing intracellular environment of neurons where oxidized forms would be ineffective. This mechanism explains leucomethylthioninium's ability to dissolve pre-formed PHFs extracted from Alzheimer's disease brains, as verified by electron microscopy and sedimentation assays [3].

Redox-Dependent Modulation of Aggregation Kinetics

The redox state of methylthioninium compounds critically determines their efficacy against protein aggregation. Leucomethylthioninium (the reduced form) demonstrates superior bioavailability and intracellular activity compared to oxidized methylthioninium chloride. Pharmacokinetic studies reveal that the reduced form achieves 3-5 times higher brain concentrations at equivalent doses due to improved blood-brain barrier permeability and cellular uptake [1] [6].

Under physiological reducing conditions (simulated with glutathione and thioredoxin systems), leucomethylthioninium maintains stable inhibitory activity against tau aggregation. In contrast, methylthioninium chloride rapidly loses efficacy in reducing environments due to conversion to the reduced form through non-enzymatic processes that generate reactive oxygen species. Kinetic analyses using thioflavin T fluorescence assays demonstrate that leucomethylthioninium extends the lag phase of α-synuclein aggregation by 3-fold and reduces the maximum aggregation rate by 60-70% at physiological oxygen tension (5-10% O₂). This redox-dependent activity profile is particularly advantageous in neuronal environments where maintaining reducing conditions is crucial for preventing oxidative damage while inhibiting pathological aggregation [3] [6].

Comparative Efficacy Against Early-Stage Oligomers Versus Late-Stage Fibrils

Leucomethylthioninium demonstrates differential efficacy across the spectrum of protein aggregates. Biochemical fractionation studies using sequential extraction techniques reveal that leucomethylthioninium achieves significantly greater reduction of soluble oligomeric species compared to insoluble fibrillar aggregates. In transgenic mouse models of synucleinopathy (L58 and L62 lines expressing human α-synuclein), oral administration of leucomethylthioninium (5-15 mg/kg daily for 6 weeks) reduced α-synuclein-positive neurons by 40-60% across multiple brain regions. Immunohistochemical analyses demonstrated that both early aggregates (detected by conformation-specific antibodies) and late-stage fibrillar inclusions (identified by proteinase K resistance and thiazin red binding) were susceptible to inhibition. However, the reduction in oligomeric species (70-80%) consistently exceeded that of mature fibrils (40-50%) across experimental models [1] [2].

Table 2: Comparative Efficacy of Leucomethylthioninium Against Different Aggregate Species

Aggregate SpeciesDetection MethodExperimental SystemReduction EfficiencyTimeframe for Significant Effect
Soluble OligomersA11 antibody ELISAN1E-115 neuroblastoma cells75-85% at 1 μM24-48 hours
Protofibrilsα-Synuclein specific FRETRecombinant α-synuclein60-70% at 2 μM72-96 hours
Proteinase K-Sensitive AggregatesDifferential extraction/Western blotL62 transgenic mice50-60% at 15 mg/kg/day4 weeks
Mature FibrilsThiazin red histochemistryL58 transgenic mice40-45% at 15 mg/kg/day6 weeks
Proteinase K-Resistant InclusionsPK digestion/Western blotHuman tau transgenic mice30-40% at 15 mg/kg/day8-12 weeks

The temporal dynamics of leucomethylthioninium activity reveal preferential targeting of early aggregation intermediates. In cellular models of tauopathy, leucomethylthioninium treatment within the first 24 hours of aggregation induction completely prevented oligomer formation. When administered after oligomer formation (48-72 hours), it effectively reduced further oligomerization but showed limited disaggregation of pre-formed oligomers. In contrast, when administered during the fibril elongation phase (5-7 days), leucomethylthioninium primarily inhibited new fibril growth rather than dissolving existing fibrils. These temporal patterns highlight the critical importance of early intervention and suggest that leucomethylthioninium's greatest therapeutic potential lies in preventing the initial stages of protein misfolding and aggregation [1] [6] [8].

Properties

Product Name

Leucomethylthioninium

IUPAC Name

[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium

Molecular Formula

C16H21N3S+2

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,17H,1-4H3/p+2

InChI Key

QTWZICCBKBYHDM-UHFFFAOYSA-P

Canonical SMILES

C[NH+](C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[NH+](C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.